molecular formula C7H5Cl2NO3 B1320957 3,4-Dichloro-5-nitroanisole CAS No. 1804897-05-9

3,4-Dichloro-5-nitroanisole

Cat. No. B1320957
M. Wt: 222.02 g/mol
InChI Key: KTPPCTQPGJFQHB-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-nitroanisole is a chemical compound used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . It is also used in the synthesis of niclosamide, a molluscicide . This compound is considered a black-listed substance due to its poor biodegradability .


Synthesis Analysis

The synthesis of 3,4-Dichloro-5-nitroanisole involves several steps. The first step is a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-5-nitroanisole is complex. The average mass of the molecule is around 207.014 Da . The molecule consists of several functional groups including nitro, chloro, and methoxy groups .


Chemical Reactions Analysis

The chemical reactions involving 3,4-Dichloro-5-nitroanisole are complex and involve several steps. One of the key reactions is the nitration of the anisole group, which is followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .

Scientific Research Applications

Spectral and Structural Analysis

  • Spectral Investigations and Electronic Properties : Studies on compounds similar to 3,4-Dichloro-5-nitroanisole, like 5-chloro-2-nitroanisole, involve spectral investigations using techniques like FTIR, FT-Raman, UV, and NMR. These studies help understand the structural, spectroscopic, and electronic properties of these compounds, including their reactivity descriptors and nonlinear optical material potentials (Meenakshi, 2017).

Chemical Analysis and Safety

  • Workplace Air Analysis : Research on 2-nitroanisole, a compound structurally related to 3,4-Dichloro-5-nitroanisole, has developed methods for determining its concentration in workplace air, highlighting its use in production environments and the importance of monitoring for occupational safety and health (Jeżewska & Woźnica, 2020).

Chemical Synthesis and Reactions

  • Anomalous Reaction Behavior : A study on 3-Chloro-2-nitroanisole, a close relative of 3,4-Dichloro-5-nitroanisole, has shown unusual reactions during synthesis, highlighting the unique reactivity patterns these types of compounds can exhibit (Ried & Sell, 1980).

Environmental Impact and Transformation

  • Anaerobic Coupling Reactions : Research involving compounds like 4-nitroanisole, similar to 3,4-Dichloro-5-nitroanisole, has investigated their transformation in the environment, particularly focusing on the anaerobic formation of coupling products which can impact environmental toxicity (Kadoya et al., 2018).

Photoreactive Properties

  • Photoreaction Studies : The photochemical behavior of nitroaryl ethers like 4-nitroanisole provides insights into the reactivity of 3,4-Dichloro-5-nitroanisole under similar conditions, useful in understanding its potential applications in light-sensitive processes (Hartsuiker et al., 1971).

Safety And Hazards

3,4-Dichloro-5-nitroanisole is considered hazardous. It is suspected of causing genetic defects and is also suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical advice or attention if exposed or concerned .

properties

IUPAC Name

1,2-dichloro-5-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPPCTQPGJFQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-nitroanisole

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